Mevalonolactona

Descripción general

Descripción

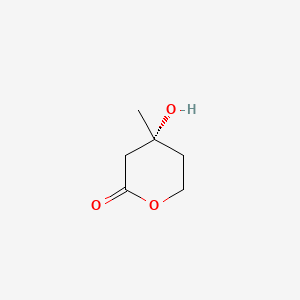

®-4-Hydroxy-4-methyltetrahydro-2H-pyran-2-one is an organic compound with a unique structure that includes a tetrahydropyran ring. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a hydroxyl group and a methyl group attached to a tetrahydropyran ring, making it an interesting subject for scientific research.

Aplicaciones Científicas De Investigación

®-4-Hydroxy-4-methyltetrahydro-2H-pyran-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mecanismo De Acción

Target of Action

Mevalonolactone primarily targets the mevalonate pathway , an essential metabolic pathway present in eukaryotes, archaea, and some bacteria . This pathway is best known as the target of statins, a class of cholesterol-lowering drugs . Statins inhibit HMG-CoA reductase within the mevalonate pathway .

Mode of Action

Mevalonolactone interacts with its targets by participating in the mevalonate pathway . This pathway begins with acetyl-CoA and ends with the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) . These are used to make isoprenoids, a diverse class of over 30,000 biomolecules such as cholesterol, vitamin K, coenzyme Q10, and all steroid hormones .

Biochemical Pathways

The mevalonate pathway, which Mevalonolactone is part of, produces two five-carbon building blocks called isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) . These are used to make isoprenoids, a diverse class of over 30,000 biomolecules such as cholesterol, vitamin K, coenzyme Q10, and all steroid hormones .

Pharmacokinetics

It’s known that the conversion of hmg-coa to mevalonic acid (mva) by hmg-coa reductase is an early and rate-limiting step in the biosynthesis of cholesterol . Statin drugs, such as simvastatin, atorvastatin, and rosuvastatin, act on HMG-CoA reductase, resulting in the inhibition of MVA biosynthesis .

Result of Action

The result of Mevalonolactone’s action is the production of isoprenoids, a diverse class of over 30,000 biomolecules such as cholesterol, vitamin K, coenzyme Q10, and all steroid hormones . It has also been found that Mevalonolactone disrupted mitochondrial functions and induced permeability transition pore opening in rat brain mitochondria .

Action Environment

The action of Mevalonolactone can be influenced by environmental factors. For instance, it has been demonstrated that Mevalonolactone’s radical polymerization, the properties of the polymer product, and information on the thermal, UV, and hydrolytic stabilities can be affected by the environment .

Análisis Bioquímico

Biochemical Properties

Mevalonolactone is involved in several biochemical reactions, primarily within the mevalonate pathway. It interacts with various enzymes, including 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase), which catalyzes the conversion of HMG-CoA to mevalonic acid. This reaction is a key regulatory step in the pathway. Mevalonolactone also interacts with enzymes such as mevalonate kinase and phosphomevalonate kinase, which further process mevalonic acid into isopentenyl pyrophosphate (IPP), a precursor for isoprenoid biosynthesis .

Cellular Effects

Mevalonolactone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a critical role in the synthesis of sterols and non-sterol isoprenoids, which are essential for cell membrane integrity, protein prenylation, and other cellular functions. Inhibition of the mevalonate pathway, for instance by statins, can lead to reduced levels of mevalonolactone and its downstream products, affecting cell proliferation and inducing apoptosis in certain cell types .

Molecular Mechanism

At the molecular level, mevalonolactone exerts its effects through its role in the mevalonate pathway. It binds to and is processed by HMG-CoA reductase, leading to the production of mevalonic acid. This compound is then phosphorylated by mevalonate kinase and phosphomevalonate kinase, eventually forming IPP. The regulation of HMG-CoA reductase activity is a critical control point in this pathway, influencing the overall flux of isoprenoid biosynthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of mevalonolactone can impact its effectiveness in biochemical assays. Studies have shown that mevalonolactone is stable under various storage and processing conditions, but its levels can decrease over time due to degradation. Long-term effects on cellular function have been observed in in vitro and in vivo studies, particularly in the context of statin treatment, which reduces mevalonolactone levels and affects cholesterol synthesis .

Dosage Effects in Animal Models

The effects of mevalonolactone vary with different dosages in animal models. At therapeutic doses, mevalonolactone can correct deficiencies in the mevalonate pathway, such as those caused by HMG-CoA reductase mutations. At high doses, it may lead to toxic effects, including disruptions in mitochondrial function and increased oxidative stress .

Metabolic Pathways

Mevalonolactone is a key intermediate in the mevalonate pathway, which converts acetyl-CoA into isopentenyl pyrophosphate (IPP) through a series of enzymatic reactions. This pathway involves enzymes such as HMG-CoA reductase, mevalonate kinase, and phosphomevalonate kinase. The mevalonate pathway is crucial for the biosynthesis of sterols, including cholesterol, and non-sterol isoprenoids, which are vital for various cellular functions .

Transport and Distribution

Within cells, mevalonolactone is transported and distributed through various mechanisms. It is involved in the transport of lipids to lamellar granules, which are essential for maintaining epidermal barrier function. Mevalonolactone also interacts with transporters such as ATP-binding cassette transporter A12 (ABCA12), which facilitates the transport of lipids and other molecules within cells .

Subcellular Localization

Mevalonolactone and its related enzymes are localized in different subcellular compartments. HMG-CoA reductase, for example, is found in the endoplasmic reticulum and mitochondria, where it catalyzes the production of mevalonic acid. The subcellular localization of these enzymes is crucial for their function and regulation within the mevalonate pathway .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Hydroxy-4-methyltetrahydro-2H-pyran-2-one can be achieved through several methods. One common approach involves the use of starting materials such as dihydropyran and appropriate reagents to introduce the hydroxyl and methyl groups. The reaction conditions typically include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of ®-4-Hydroxy-4-methyltetrahydro-2H-pyran-2-one may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Análisis De Reacciones Químicas

Types of Reactions

®-4-Hydroxy-4-methyltetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives of the original compound. These products can be further utilized in different chemical processes or as intermediates in the synthesis of more complex molecules.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to ®-4-Hydroxy-4-methyltetrahydro-2H-pyran-2-one include other tetrahydropyran derivatives with different substituents. Examples include:

- 4-Hydroxy-4-methyltetrahydro-2H-pyran-2-one

- 4-Methyltetrahydro-2H-pyran-2-one

- 4-Hydroxy-2H-pyran-2-one

Uniqueness

What sets ®-4-Hydroxy-4-methyltetrahydro-2H-pyran-2-one apart from these similar compounds is its specific stereochemistry and the presence of both hydroxyl and methyl groups. This unique combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

Mevalonolactone (MVL) is a significant compound derived from the mevalonate pathway, which plays a crucial role in various biological processes, including cholesterol synthesis and cell proliferation. This article delves into the biological activity of MVL, highlighting its effects on cellular functions, potential therapeutic applications, and relevant case studies.

Overview of Mevalonolactone

Mevalonolactone is a lactone form of mevalonic acid (MVA), an intermediate in the biosynthesis of cholesterol and other isoprenoids. The conversion of MVA to MVL occurs through dehydration, and MVL can revert to MVA upon contact with water. This compound is essential in various metabolic pathways and has garnered attention for its biological activities.

Biological Functions

1. Cell Proliferation and Growth

Recent studies have shown that MVL significantly influences cell proliferation. The mevalonate pathway, where MVL is involved, coordinates energy input and cell growth. Inhibition of this pathway has been linked to reduced proliferation in colon cancer cell lines. For instance, the application of lovastatin, a known inhibitor of the mevalonate pathway, resulted in decreased glucose uptake and cell proliferation, which could be reversed by adding MVA back to the culture medium .

2. Nutrient Uptake

MVL has been shown to enhance nutrient uptake in cells. It promotes glucose and amino acid uptake, which are vital for supporting energy-intensive processes like cell division. Transcriptomic analyses indicated that MVL activates multiple signaling pathways associated with these functions .

3. Skin Barrier Function

A study demonstrated that MVL improves epidermal barrier function by promoting fatty acid uptake in keratinocytes. In a 3D human epidermis model, MVL application led to increased fatty acid transport to lamellar granules, enhancing skin barrier integrity . This effect suggests potential therapeutic uses for skin conditions characterized by barrier dysfunction.

Table 1: Summary of Biological Activities of Mevalonolactone

Case Studies

Case Study 1: Mevalonate Kinase Deficiency

A notable case involved a 14-month-old girl diagnosed with Mevalonate Kinase Deficiency (MKD), a rare metabolic disorder linked to disruptions in the mevalonate pathway. The patient exhibited recurrent febrile episodes and gross motor delays. Genetic testing confirmed mutations in the mevalonate kinase gene. This case underscores the importance of mevalonate metabolism in pediatric health and highlights the therapeutic potential of targeting this pathway .

Case Study 2: Epidermal Barrier Repair

In another study focusing on skin health, MVL was applied to a 3D human epidermis model to assess its effects on barrier function. Results indicated that MVL not only improved lipid uptake but also enhanced overall skin barrier integrity, suggesting its utility in treating dermatological conditions characterized by impaired barrier function .

Propiedades

IUPAC Name |

(4R)-4-hydroxy-4-methyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVXNLLUYHCIIH-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCOC(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19115-49-2 | |

| Record name | Mevalonolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019115492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MEVALONOLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/661X270Z3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.